SP-13786

Overview

Description

SP-13786, also known as UAMC-1110, is a novel and highly selective inhibitor of fibroblast activation protein (FAP). It has an inhibitory concentration (IC50) of 3.2 nanomolar. This compound also inhibits prolyl oligopeptidase (PREP) with an IC50 of 1.8 micromolar . This compound is primarily used in scientific research to study its effects on FAP and related enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SP-13786 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

- Formation of the quinoline ring.

- Introduction of the cyano group.

- Coupling of the pyrrolidine ring with the quinoline derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically synthesized in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: SP-13786 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Research Findings

- Inhibition of Lung Cancer Cell Migration and Invasion

- Impact on Prion Protein Fragmentation

- Bioluminescence Imaging Applications

Case Studies

Pharmacokinetics and Efficacy

This compound exhibits favorable pharmacokinetic properties with an IC50 value for FAP inhibition at approximately 3.2 nM. Its oral bioavailability has been reported at 51%, with a half-life of 3.2 hours in rat models . These characteristics suggest that this compound could be a viable candidate for therapeutic applications targeting FAP-related diseases.

Mechanism of Action

SP-13786 exerts its effects by inhibiting fibroblast activation protein (FAP) and prolyl oligopeptidase (PREP). The compound binds to the active site of these enzymes, preventing their normal function. This inhibition leads to a reduction in the remodeling of the extracellular matrix, which is crucial in various pathological conditions such as cancer and fibrosis .

Comparison with Similar Compounds

FAP-IN-1: Another potent inhibitor of FAP with similar inhibitory properties.

UAMC-1110: An alternative name for SP-13786, highlighting its role as a FAP inhibitor.

DPPIV Inhibitors: Compounds that inhibit dipeptidyl peptidase IV, related to FAP inhibition.

Uniqueness: this compound is unique due to its high selectivity and potency in inhibiting FAP and PREP. Its low nanomolar IC50 value makes it a valuable tool in research and potential therapeutic applications. The compound’s ability to selectively inhibit FAP without significantly affecting other related enzymes sets it apart from other inhibitors .

Biological Activity

SP-13786, also known as UAMC-1110 or FAP-IN-1, is a potent and selective inhibitor of fibroblast activation protein (FAP), a serine protease highly expressed in the tumor microenvironment, particularly in cancer-associated fibroblasts. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to modulate the tumor stroma.

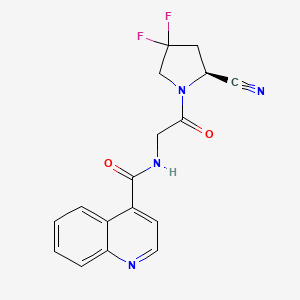

- Molecular Formula : C₁₇H₁₄F₂N₄O₂

- Molecular Weight : 344.32 g/mol

- IC50 Values :

- FAP: 3.2 nM

- Prolyl Endopeptidase: 1.8 μM

This compound functions by selectively inhibiting FAP, which plays a critical role in the remodeling of the extracellular matrix and the progression of various cancers. By inhibiting FAP, this compound may disrupt the supportive role that fibroblasts provide to tumors, potentially enhancing the efficacy of other therapeutic agents.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits high selectivity for FAP over other serine proteases. The compound's ability to inhibit FAP activity was confirmed through enzyme assays where it showed significant inhibition at low concentrations.

Table 1: In Vitro Activity of this compound

| Target | IC50 (nM) |

|---|---|

| Fibroblast Activation Protein (FAP) | 3.2 |

| Prolyl Endopeptidase | 1800 |

In Vivo Studies

Pharmacokinetic studies in rats indicated that this compound has an oral bioavailability of 51% and a half-life (T1/2) of approximately 3.2 hours, suggesting favorable absorption and sustained activity in biological systems. This pharmacokinetic profile supports its potential use in therapeutic settings.

Case Studies and Applications

Recent studies have explored the application of this compound in various cancer models:

- Urothelial Carcinoma : In situ activity staining using fluorescent probes based on this compound demonstrated selective detection of FAP in patient-derived tumor samples, highlighting its utility as a diagnostic tool in cancer pathology.

- Combination Therapies : Research indicates that when used in conjunction with chemotherapeutic agents, this compound may enhance anti-tumor efficacy by altering the tumor microenvironment, thereby improving drug delivery and effectiveness.

Properties

IUPAC Name |

N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O2/c18-17(19)7-11(8-20)23(10-17)15(24)9-22-16(25)13-5-6-21-14-4-2-1-3-12(13)14/h1-6,11H,7,9-10H2,(H,22,25)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOOCZVRHBHJRS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401131123 | |

| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448440-52-5 | |

| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448440-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes UAMC-1110 a promising candidate for targeting tumors?

A1: UAMC-1110 exhibits high affinity for FAP, an enzyme overexpressed in the tumor microenvironment, particularly by cancer-associated fibroblasts (CAFs) [, , ]. This selective targeting to the tumor microenvironment makes it potentially valuable for both imaging and therapeutic applications in various cancer types.

Q2: How does the dimerization of UAMC-1110 impact its effectiveness as a radiopharmaceutical?

A2: While monomeric UAMC-1110 shows promise in molecular imaging, its short tumor retention time limits its therapeutic potential, especially with radionuclides like Lutetium-177 and Actinium-225 that have longer half-lives []. Dimerization, as seen with DOTAGA.(SA.FAPi)2 and the novel DOTAGA.Glu.(FAPi)2, improves tumor retention and allows for better matching with the physical half-lives of therapeutic radionuclides [].

Q3: Has the effectiveness of UAMC-1110 in combination with other treatment modalities been explored?

A3: Yes, research has investigated the use of UAMC-1110 alongside radiotherapy in preclinical models of pancreatic ductal adenocarcinoma (PDAC) []. While the combination showed potential in enhancing anti-tumor T cell infiltration, it did not significantly improve survival, suggesting the need for further investigation and potential optimization with other therapeutic strategies [].

Q4: What are the challenges in developing selective activity-based probes for FAP using UAMC-1110?

A4: A key challenge lies in achieving selectivity for FAP over closely related enzymes like prolyl oligopeptidase (PREP) []. Researchers are actively working on novel probe designs based on the UAMC-1110 scaffold to address this challenge and enable more accurate quantification of enzymatically active FAP [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.